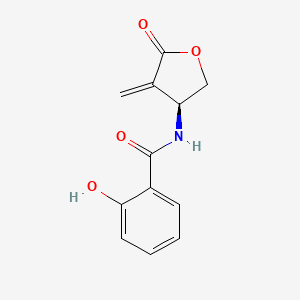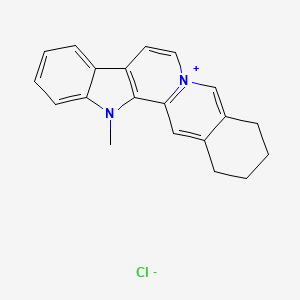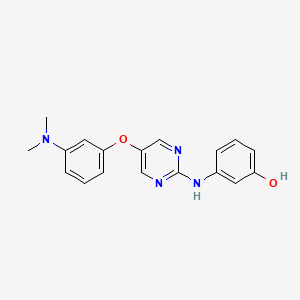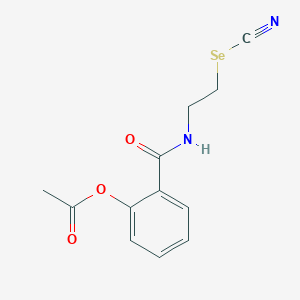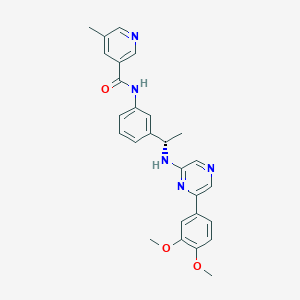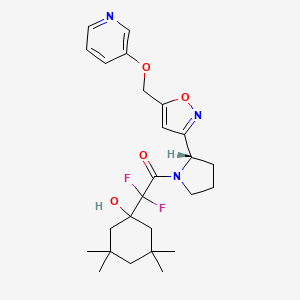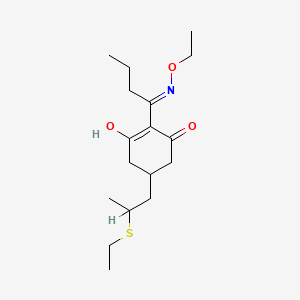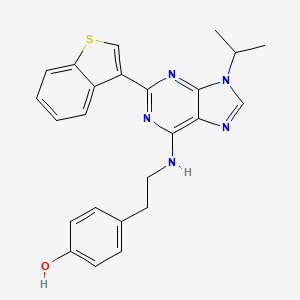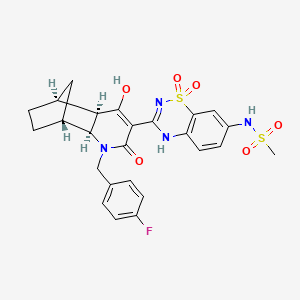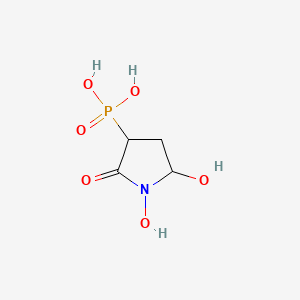![molecular formula C12H10N2O B610862 5-Méthylnaphto[2,1-d]oxazol-2-amine CAS No. 1820708-73-3](/img/structure/B610862.png)
5-Méthylnaphto[2,1-d]oxazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121, is a KCa3.1-specific positive gating modulator . It has been identified as a compound that exhibits 40-fold selectivity for KCa3.1 over KCa2.3 .
Molecular Structure Analysis
The molecular structure of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. The compound has a molecular weight of 198.22 g/mol . It is suggested that all benzothiazole/oxazole-type KCa activators bind relatively “deep” in the CaM-BD/CaM interface and hydrogen bond with E54 on CaM .Physical And Chemical Properties Analysis
5-Methylnaphtho[2,1-d]oxazol-2-amine has a molecular weight of 198.22 g/mol, an XLogP3-AA of 3, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 and a topological polar surface area of 52 Ų .Applications De Recherche Scientifique
Pharmacologie
SKA-121 est un modulateur positif de la conductance sélective du canal potassique activé par le calcium à faible conductance (canal SK) {svg_1} {svg_2}. Il présente une sélectivité 40 fois supérieure pour KCa3.1 par rapport à KCa2.3 {svg_3}. Cela en fait un outil précieux dans la recherche pharmacologique pour étudier le rôle et la fonction de ces canaux dans divers processus physiologiques et pathologiques.
Recherche cardiovasculaire
Lorsque SKA-121 est administré in vivo, il réduit considérablement la pression artérielle moyenne chez les souris de type sauvage, mais pas chez les souris KCa3.1 (-/-), normotensives et hypertensives {svg_4} {svg_5}. Cela suggère que SKA-121 pourrait être utilisé dans la recherche cardiovasculaire, en particulier dans l'étude de l'hypertension et d'autres maladies cardiovasculaires.
Études comparatives
SKA-121 est plus puissant et plus sélectif en tant qu'activateur de KCa3.1 que SKA-31 {svg_6} {svg_7}. Cela le rend utile dans les études comparatives examinant les effets de différents activateurs sur ces canaux.
Recherche sur la sécurité
Les informations de sécurité de SKA-121 sont importantes pour son utilisation dans diverses applications. Il est classé comme un solide combustible, et sa température de stockage est de 2-8°C {svg_8} {svg_9}. Cette information est cruciale pour la manipulation et le stockage dans les milieux de recherche.
Mécanisme D'action
Target of Action
5-Methylnaphtho[2,1-d]oxazol-2-amine, also known as SKA-121 , is a subtype-selective small conductance Ca2±activated K+ channel (SK channel) positive-gating modulator . Its primary target is the KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4) channel . This channel plays a crucial role in regulating the membrane potential and calcium signaling in various cell types .
Mode of Action
SKA-121 interacts with its target, the KCa3.1 channel, by positively modulating its gating . This interaction results in the opening of the KCa3.1 channels, leading to an increase in potassium ion conductance . The increased potassium ion conductance then leads to membrane hyperpolarization .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-Methylnaphtho[2,1-d]oxazol-2-amine is known to interact with KCa3.1 (IKCa1, IK1, KCa4, SKCa4, SK4), a subtype of small conductance Ca2±activated K+ channels . The compound exhibits 200- to 400-fold selectivity over CaV1.2 as well as representative KVs (KV1.3, KV2.1, KV3.1, and KV11.1) and NaV (NaV1.2, NaV1.4, NaV1.5, and NaV1.7) channels .
Cellular Effects
In cellular processes, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure in wild-type, but not KCa3.1 (-/-), normotensive and hypertensive mice .
Molecular Mechanism
The molecular mechanism of 5-Methylnaphtho[2,1-d]oxazol-2-amine involves its binding to the calmodulin-binding domain (CaM-BD)/calmodulin (CaM) interface of KCa3.1 and KCa2.3 . It forms a hydrogen bond network with R362 in KCa3.1 . The compound’s selectivity for KCa3.1 over KCa2.3 is due to better overall shape complementarity and hydrophobic interactions with S372 and M368 on KCa3.1 and M72 on CaM at the KCa3.1-CaM-BD/CaM interface .
Dosage Effects in Animal Models
In animal models, specifically mice, 5-Methylnaphtho[2,1-d]oxazol-2-amine has been observed to significantly lower mean arterial blood pressure when applied in vivo
Propriétés
IUPAC Name |
5-methylbenzo[g][1,3]benzoxazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGUERWMMMQFJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does SKA-121 interact with its target and what are the downstream effects?
A1: SKA-121 binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by SKA-121 has been linked to blood pressure regulation [].
Q2: What are the structural determinants for SKA-121's selectivity towards KCa3.1 over KCa2 channels?
A2: SKA-121 displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. SKA-121 forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.
Q3: What is the significance of the 5-methyl group in SKA-121 for its selectivity profile?
A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in SKA-121 []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].
Q4: Have any in vivo studies been conducted with SKA-121, and what were the outcomes?
A4: Yes, SKA-121 has been investigated in vivo using blood pressure telemetry experiments []. Administration of SKA-121 (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

